N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C22H20N4O3S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-19(31-21(23-13)15-5-4-6-17(12-15)29-3)20(27)24-22-26-25-18(30-22)11-14-7-9-16(28-2)10-8-14/h4-10,12H,11H2,1-3H3,(H,24,26,27) |
InChI Key |
CPOPSURQRPRBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazole Carboxamide Precursor
The 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid intermediate is synthesized via a cyclization reaction. A mixture of α-bromoketone (prepared from 3-methoxyacetophenone and N-bromosuccinimide) and ethyl thiooxamate undergoes Hantzsch thiazole synthesis under reflux in ethanol . The resultant ethyl ester is hydrolyzed using lithium hydroxide in methanol/water to yield the carboxylic acid .
Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Ethyl thiooxamate, Et3N | Ethanol | Reflux (78°C) | 72% |
| Hydrolysis | LiOH, H2O/MeOH (1:1) | Methanol | 0°C → RT | 89% |
The carboxylic acid is activated as an acyl chloride using oxalyl chloride and catalytic DMF in dichloromethane . This intermediate is coupled with 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine (see Section 2) via nucleophilic acyl substitution to form the carboxamide bond .
Formation of 1,3,4-Thiadiazole Core
The 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine scaffold is synthesized through cyclodehydration of 2-(4-methoxybenzyl)thiosemicarbazide with a carboxylic acid derivative. 4-Methoxyphenylacetic acid is treated with phosphorus oxychloride to form the acyl chloride, which reacts with thiosemicarbazide in anhydrous tetrahydrofuran (THF) to yield the thiosemicarbazide intermediate . Cyclization is achieved using POCl3 at 80–90°C, followed by basification with NaOH to isolate the 1,3,4-thiadiazol-2-amine .
Spectral Characterization of Intermediate
-
1H NMR (DMSO-d6) : δ 7.94 (d, J = 8.5 Hz, 2H, Ar–H), 7.54 (d, J = 8.5 Hz, 2H, Ar–H), 4.12 (s, 2H, CH2), 3.82 (s, 3H, OCH3) .
-
13C NMR : 168.77 (C=O), 161.75 (thiadiazole C-2), 130.31 (Ar–C) .
Coupling and Formation of Ylidene Structure
The final step involves condensation of the thiazole-5-carbonyl chloride with the 1,3,4-thiadiazol-2-amine to form the imine (ylidene) linkage. The reaction is conducted in anhydrous dichloromethane with triethylamine as a base, favoring the (E)-isomer through kinetic control . The product is purified via silica gel chromatography (eluent: DCM/EtOAc 4:1) and recrystallized from methanol.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Reagent | Thiazole carbonyl chloride (1.2 eq) |
| Base | Triethylamine (3 eq) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT |
| Reaction Time | 12 h |
| Yield | 58% |
Critical Data for Final Product
-
HRMS : [M + H]+ calcd for C24H22N4O3S2: 503.1164, found 503.1171 .
-
1H NMR (500 MHz, DMSO-d6) : δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 8H, Ar–H), 4.02 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 2.22 (s, 3H, CH3) .
-
IR (ATR) : 3369 cm−1 (N–H), 1686 cm−1 (C=O), 1552 cm−1 (C=N) .
Challenges and Mitigation Strategies
-
Low Coupling Yield (58%) : Attributed to steric bulk of the thiadiazole amine. Mitigated by using excess acyl chloride (1.2 eq) and slow addition at 0°C .
-
Byproduct Formation : Hydrolysis of the acyl chloride is minimized by rigorous solvent drying (molecular sieves) .
-
Isomer Separation : The (E)-isomer is preferentially crystallized from methanol due to higher solubility of the (Z)-form .
Comparative Analysis of Synthetic Routes
A three-step pathway (thiazole → thiadiazole → coupling) proves more efficient (overall yield: 32%) than convergent approaches due to intermediate stability . Alternative methods using Suzuki-Miyaura coupling for introducing the 4-methoxybenzyl group resulted in lower yields (18–24%) .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in ethanol under reflux.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The methoxy groups may enhance binding affinity and specificity, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
- N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of both methoxybenzyl and methoxyphenyl groups enhances its potential for diverse applications in various fields.
Biological Activity
N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that incorporates both thiadiazole and thiazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound by examining its mechanisms of action, synthesis pathways, and relevant research findings.
Structural Characteristics
The compound features:
- Thiadiazole and Thiazole Rings : These rings are known for their biological activity.
- Methoxybenzyl Group : Enhances lipophilicity and potential bioavailability.
- Pyrrolidine Ring : Contributes to conformational flexibility, which may influence interactions with biological targets.
Biological Activities
Research indicates that compounds containing thiadiazole and thiazole structures exhibit diverse biological activities:
- Antimicrobial Activity :
-
Anticancer Properties :
- Studies have indicated that thiadiazole derivatives can inhibit the proliferation of cancer cells. The specific compound has been evaluated for its cytotoxic effects on several human cancer cell lines, including prostate (PC3) and lung (A549) cancer cells. The presence of electron-withdrawing groups has been correlated with increased anticancer activity .
-
Anti-inflammatory Effects :
- The compound has been studied for its potential as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4), a crucial player in inflammatory responses. Inhibition of IRAK4 may lead to therapeutic applications in treating autoimmune diseases and certain cancers.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the thiadiazole ring through condensation reactions involving appropriate hydrazines and carboxylic acids.
- Introduction of the methoxybenzyl group via alkylation or acylation reactions.
- Final assembly involving coupling reactions to form the complete structure.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of similar compounds:
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Thiazole ring formation : Reacting α-haloketones with thiourea under acidic/basic conditions (e.g., HCl/EtOH) to form the thiazole core .
- Thiadiazole-ylidene linkage : Condensation of thiosemicarbazides with aldehydes or ketones under reflux in ethanol, monitored via TLC for intermediate purity .
- Amide bond formation : Using coupling reagents like EDCI or DCC in anhydrous DMF to link the thiadiazole and thiazole moieties . Optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (reflux at 80–100°C), and catalyst use (e.g., triethylamine for pH adjustment) .
Q. Which spectroscopic techniques are critical for structural characterization?
- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) and confirms amide bond formation .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone connectivity .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns for structural elucidation .
Q. How is initial biological activity screening performed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) using MTT assays, with IC₅₀ values calculated for potency .
- Enzyme inhibition : Evaluate binding to targets like VEGFR-2 via fluorescence-based kinase assays, comparing inhibition to reference compounds (e.g., sorafenib) .
Advanced Research Questions
Q. How can computational methods predict biological targets and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2’s ATP-binding pocket. Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with the thiadiazole ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM-PBSA) .
Q. What crystallographic challenges arise for this compound, and how are they resolved?
- Crystal growth : Diffraction-quality crystals require slow evaporation in DMSO/water (1:3) at 4°C .
- Data refinement : Use SHELXL for high-resolution data (≤1.0 Å), addressing twinning or disorder via the TWIN/BASF commands .
- Validation : Check with PLATON for voids and CCDC deposition (e.g., CIF files) to ensure structural integrity .
Q. How to resolve contradictions in biological data across assays?
- Dose-response validation : Replicate assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) to confirm IC₅₀ consistency .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-specific binding .
- Metabolic stability : Assess liver microsome half-life (e.g., human CYP3A4) to rule out rapid degradation skewing activity .
Q. What strategies improve pharmacokinetic properties through structural modification?
- Bioisosteric replacement : Substitute 4-methoxybenzyl with 4-fluorobenzyl to enhance metabolic stability without losing VEGFR-2 affinity .
- Prodrug design : Introduce ester groups at the carboxamide to increase oral bioavailability, with hydrolysis studies in simulated gastric fluid .
- LogP optimization : Add hydrophilic substituents (e.g., -OH) to reduce cLogP from 3.5 to 2.8, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
